9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride
Overview
Description
9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a carbazole core substituted with an ethyl group and a piperazinylmethyl group. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride typically involves multiple steps, starting from commercially available carbazole. The key steps include:
Alkylation: The carbazole is alkylated with ethyl bromide in the presence of a strong base such as sodium hydride to introduce the ethyl group.
Formylation: The ethylated carbazole undergoes formylation using a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position.
Reductive Amination: The formyl group is then converted to a piperazinylmethyl group through reductive amination with piperazine and a reducing agent like sodium cyanoborohydride.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-3-(1-piperazinylmethyl)-9H-carbazole: Similar structure but with a methyl group instead of an ethyl group.
9-Ethyl-3-(1-morpholinylmethyl)-9H-carbazole: Contains a morpholine ring instead of a piperazine ring.
9-Ethyl-3-(1-piperidinylmethyl)-9H-carbazole: Features a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazinylmethyl group enhances its solubility and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-ethyl-3-(piperazin-1-ylmethyl)carbazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3.2ClH/c1-2-22-18-6-4-3-5-16(18)17-13-15(7-8-19(17)22)14-21-11-9-20-10-12-21;;/h3-8,13,20H,2,9-12,14H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPULRDTXCRDLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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